3-Phenyl-3-(piperidin-4-yl)propanoic acid
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Overview
Description
3-Phenyl-3-(piperidin-4-yl)propanoic acid is an organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group and a propanoic acid moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(piperidin-4-yl)propanoic acid typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or piperidine derivatives.
Scientific Research Applications
3-Phenyl-3-(piperidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the piperidine ring, resulting in different chemical and biological properties.
4-Phenylpiperidine: Lacks the propanoic acid moiety, affecting its reactivity and applications.
Uniqueness
3-Phenyl-3-(piperidin-4-yl)propanoic acid is unique due to the presence of both the piperidine ring and the propanoic acid group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-phenyl-3-piperidin-4-ylpropanoic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,12-13,15H,6-10H2,(H,16,17) |
InChI Key |
WFHMTBADZMIELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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